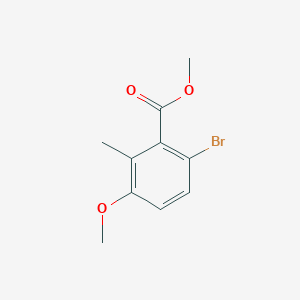![molecular formula C13H27ClN2 B1493948 3-甲基-1-[2-(4-哌啶基)乙基]哌啶二盐酸盐 CAS No. 30131-20-5](/img/structure/B1493948.png)
3-甲基-1-[2-(4-哌啶基)乙基]哌啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a useful research compound. Its molecular formula is C13H27ClN2 and its molecular weight is 246.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究
哌啶衍生物,包括该化合物,存在于二十多种药物类别中 。它们在潜在药物的发现和生物学评价中至关重要,特别是对于它们的镇痛、消炎和抗精神病特性。
生物活性哌啶的合成
该化合物用于分子内和分子间反应形成各种哌啶衍生物 。然后对这些衍生物进行生物活性测试,通过提供用于药物疗效和安全性评价的新化合物,为制药行业做出贡献。
作用机制
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
The broad range of pharmaceutical applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways. Additionally, 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride may form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling . Changes in gene expression induced by 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis of macromolecules, and detoxification processes.
Transport and Distribution
The transport and distribution of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can significantly impact its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its role in various cellular processes.
属性
CAS 编号 |
30131-20-5 |
|---|---|
分子式 |
C13H27ClN2 |
分子量 |
246.82 g/mol |
IUPAC 名称 |
3-methyl-1-(2-piperidin-4-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-12-3-2-9-15(11-12)10-6-13-4-7-14-8-5-13;/h12-14H,2-11H2,1H3;1H |
InChI 键 |
WVKYIDKTVUYYRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl.Cl |
规范 SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)
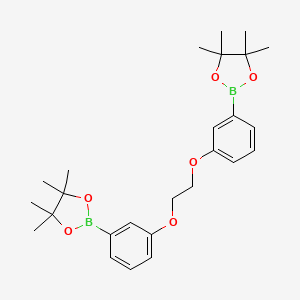

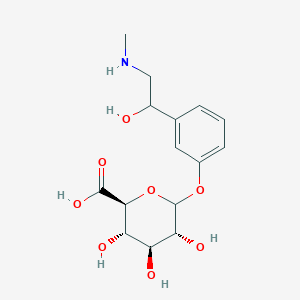
![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)

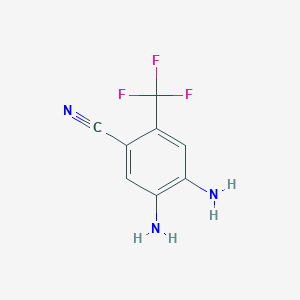
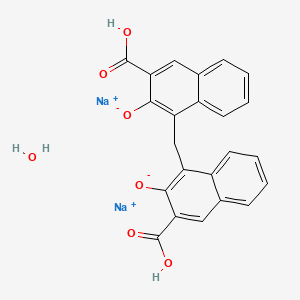
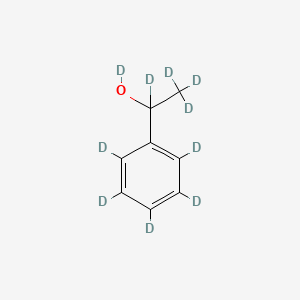
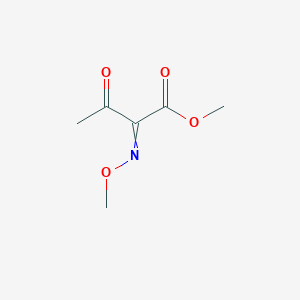
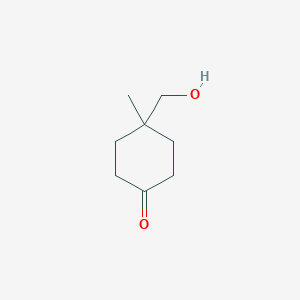

![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)
